2,4-Dimethylcyclopentanone
Overview
Description
2,4-Dimethylcyclopentanone is an organic compound with the molecular formula C7H12O. It is a derivative of cyclopentanone, where two methyl groups are attached to the second and fourth carbon atoms of the cyclopentanone ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylcyclopentanone can be synthesized through several methods. One common method involves the alkylation of cyclopentanone with methylating agents under controlled conditions. For example, the reaction of cyclopentanone with methyl iodide in the presence of a strong base such as sodium hydride can yield this compound. The reaction is typically carried out in an inert solvent like tetrahydrofuran at low temperatures to prevent side reactions.
Another method involves the use of Grignard reagents. Cyclopentanone can react with methylmagnesium bromide to form the corresponding alcohol, which can then be dehydrated to yield this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the catalytic hydrogenation of 2,4-dimethylcyclopentadiene. This process uses a metal catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylcyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: It can be reduced to form alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups. For example, reaction with hydrazine can form hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrazine in ethanol or ammonia in water.
Major Products Formed
Oxidation: this compound can be oxidized to this compound carboxylic acid.
Reduction: Reduction yields 2,4-dimethylcyclopentanol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethylcyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving cyclopentanone derivatives.
Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2,4-dimethylcyclopentanone involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the oxidation or reduction of cyclopentanone derivatives. The pathways involved include the formation of reactive intermediates that can further react to form more stable products.
Comparison with Similar Compounds
2,4-Dimethylcyclopentanone can be compared with other similar compounds such as:
Cyclopentanone: The parent compound without methyl groups. It has different reactivity and physical properties.
2-Methylcyclopentanone: A derivative with only one methyl group. It has different steric and electronic effects compared to this compound.
4-Methylcyclopentanone: Another derivative with a single methyl group at a different position, leading to different chemical behavior.
The uniqueness of this compound lies in the presence of two methyl groups, which significantly influence its reactivity and applications.
Properties
IUPAC Name |
2,4-dimethylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJQTRVEZWBIRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920662 | |
Record name | 2,4-Dimethylcyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-33-1 | |
Record name | 2,4-Dimethylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylcyclopentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylcyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIMETHYLCYCLOPENTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283VFU1TGR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.